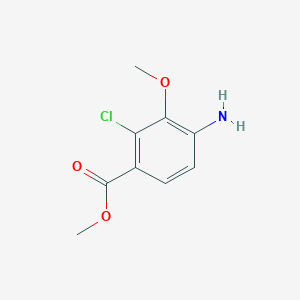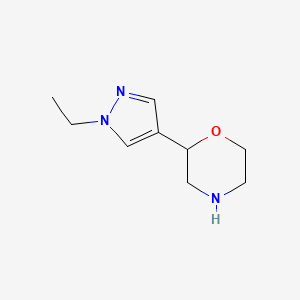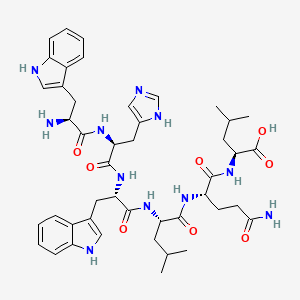
(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride
Übersicht
Beschreibung
(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO2. It has a molecular weight of 231.72 g/mol. The compound is in liquid form .
Molecular Structure Analysis
The InChI code for (2-Methoxyethyl)(2-phenoxyethyl)amine is 1S/C11H17NO2/c1-13-9-7-12-8-10-14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . This indicates that the compound has 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Potential for the Treatment of Parkinson's Disease or Schizophrenia
Compounds related to (2-Methoxyethyl)(2-phenoxyethyl)amine, such as the 2-methoxy derivative, have shown promise in treating neurological disorders like Parkinson's disease and schizophrenia. These compounds exhibit multitarget combinations of 5-HT1A/D4 agonism and D2/D3/5-HT2A antagonism, potentially beneficial for schizophrenia treatment. Additionally, the dopaminergic profile of these compounds, combined with potent 5-HT1A receptor agonism, makes them potential candidates for Parkinson's disease treatment, potentially reducing dyskinetic side effects associated with dopaminergic stimulation (Del Bello et al., 2019).
2. Application in pH- and Thermo-responsive Chitosan Hydrogels
Tris(2-(2-formylphenoxy)ethyl)amine, a related compound, has been used to create new pH- and thermo-responsive chitosan hydrogels. These hydrogels exhibit a significant stimuli-response, which could be beneficial for targeted drug delivery, improving drug bioavailability, and systemic delivery. The hydrogels' swelling behavior and controlled drug release capabilities at different pHs and temperatures make them suitable for various research applications, including cellular or tissue-targeted drug delivery (Karimi et al., 2018).
3. Anticoccidial and Antimicrobial Activities
Compounds derived from (2-Methoxyethyl)(2-phenoxyethyl)amine have demonstrated notable anticoccidial and antimicrobial activities. Specifically, derivatives like 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones have shown to be highly active as coccidiostats, offering potential applications in veterinary medicine and agriculture (Georgiadis, 1976).
4. Corrosion Inhibition Applications
Amine derivatives, including those related to (2-Methoxyethyl)(2-phenoxyethyl)amine, have been studied for their effectiveness as corrosion inhibitors. These compounds, when applied to surfaces like mild steel in acidic environments, form a protective film, reducing corrosion. This application is particularly relevant in industries where metal preservation is critical (Boughoues et al., 2020).
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-phenoxyethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-9-7-12-8-10-14-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJQFEPKDIJMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1433420.png)


![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B1433423.png)

![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433425.png)


![2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B1433433.png)


amine dihydrochloride](/img/structure/B1433436.png)
![5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1433440.png)
